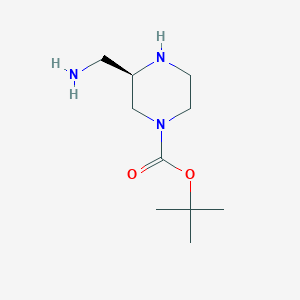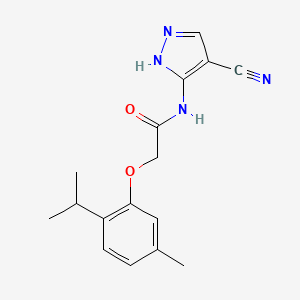![molecular formula C10H10ClN3O3S B13366252 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a chlorinated methoxy-methylphenyl moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 5-chloro-2-methoxy-4-methylphenyl with a suitable sulfonyl chloride, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and separators, and the optimization of reaction parameters are crucial to ensure consistent quality and efficiency. Industrial methods may also incorporate advanced techniques like flow chemistry and automated control systems to enhance productivity and safety.
化学反应分析
Types of Reactions: 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions that may involve solvents like dichloromethane, toluene, or ethanol, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazole derivatives.
科学研究应用
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent, based on its ability to interact with specific biological targets.
Industry: It is used in the formulation of specialty chemicals, coatings, and polymers, where its unique properties contribute to the performance and stability of the final products.
作用机制
The mechanism of action of 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can form strong interactions with active sites, while the triazole ring may participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
- 4-[(5-chloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole
- 4-[(5-chloro-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole
- 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Uniqueness: 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility properties, making it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C10H10ClN3O3S |
|---|---|
分子量 |
287.72 g/mol |
IUPAC 名称 |
4-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
InChI 键 |
XXUFCEWYZOPGGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NN=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)



